REACTION_CXSMILES
|
[CH2:1]([CH:4]1[C:10](Cl)([Cl:11])[CH2:9][CH2:8][CH:7]2[C:5]1(Cl)[O:6]2)[CH:2]=[CH2:3].Cl>CN(C=O)C>[CH2:1]([C:4]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:5]=1[OH:6])[CH:2]=[CH2:3]
|
Type
|
CUSTOM
|
Details
|
was kept stirred for 5 to 10 min), the ether phase
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 h
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
a 3N sodium hydroxide solution was added to the ether phase (while the mixture
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
WASH
|
Details
|
the material washed once with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (4×30 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Reaction Time |
7.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(C=CC=C1Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |